REACTION_CXSMILES
|
[CH2:1]=[CH:2][C:3](=[CH2:5])[CH3:4]>C/C(/[O-])=C/C(C)=O.C/C(/[O-])=C/C(C)=O.[Pd+2].C1(P(C2CCCCC2)C2CCCCC2)CCCCC1.P(=O)(O)(O)O.O1CCOCC1>[CH3:5][C:3]([CH2:2][CH:1]=[CH:1][CH:2]=[C:3]([CH3:5])[CH3:4])=[CH2:4] |f:1.2.3|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C=CC(C)=C
|
Name
|
|
Quantity
|
5 g
|
Type
|
catalyst
|
Smiles
|
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Pd+2]
|
Name
|
|
Quantity
|
23.1 g
|
Type
|
catalyst
|
Smiles
|
C1(CCCCC1)P(C1CCCCC1)C1CCCCC1
|
Name
|
|
Quantity
|
1.9 g
|
Type
|
catalyst
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
|
Quantity
|
1 kg
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
1 kg
|
Type
|
reactant
|
Smiles
|
C=CC(C)=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CC(C)=C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux under an argon atmosphere until the internal temperature
|
Type
|
CUSTOM
|
Details
|
exceeds 90°C
|
Type
|
CUSTOM
|
Details
|
does not fall below 88°C
|
Type
|
CUSTOM
|
Details
|
remains in the range of 90°-95°C
|
Type
|
CUSTOM
|
Details
|
is terminated
|
Type
|
WAIT
|
Details
|
The mixture is left
|
Type
|
CUSTOM
|
Details
|
to react for a further 40 hours
|
Duration
|
40 h
|
Type
|
CUSTOM
|
Details
|
rising to 105°-108°C
|
Type
|
CUSTOM
|
Details
|
The dioxane is now removed on a rotary evaporator at 40°C/20 mm Hg
|
Type
|
DISTILLATION
|
Details
|
The black-coloured residual oil is steam-distilled
|
Type
|
CUSTOM
|
Details
|
780 g of distillate being obtained
|
Type
|
DISTILLATION
|
Details
|
By fractional distillation of the oil on a Raschig-ring column at 63°C/10 mm Hg, there
|
Reaction Time |
50 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(=C)CC=CC=C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 550 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |